N,N-dimethylbenzenesulfonoimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-(phenylsulfonimidoyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-10(2)12(9,11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYIDZXKVPVBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=N)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69726-86-9 | |
| Record name | N,N-dimethylbenzenesulfonoimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N,n Dimethylbenzenesulfonoimidamide
Established Synthetic Routes to N,N-Dimethylbenzenesulfonoimidamide
Traditional methods for the synthesis of N,N-disubstituted sulfonimidamides have laid the groundwork for more recent innovations. These routes often rely on foundational reactions involving key sulfur-containing intermediates.
Electrophilic NH Transfer from Tertiary Sulfinamides
A significant advancement in the synthesis of unprotected tertiary sulfonimidamides involves the direct transfer of an electrophilic "NH" group to tertiary sulfinamides. nih.govnih.gov A practical one-pot method utilizes the combination of (diacetoxyiodo)benzene (B116549) and ammonium (B1175870) carbamate (B1207046) in methanol (B129727) at room temperature. nih.govnih.gov This approach is notable for its mild conditions and operational simplicity, avoiding harsh reagents.
The reaction has been shown to be effective for a variety of tertiary sulfinamides, tolerating a range of substituents on both the sulfur atom and the nitrogen atom. nih.govmdpi.com For instance, sulfinamides with different aryl and alkyl groups on the sulfur, as well as various cyclic and acyclic amine components, react successfully to yield the corresponding sulfonimidamides in good to excellent yields. nih.govsemanticscholar.org An overview of the substrate scope for this transformation is presented below.
Table 1: Synthesis of Unprotected Sulfonimidamides via Electrophilic NH Transfer
| Entry | Sulfinamide Precursor | Product | Yield (%) |
|---|---|---|---|
| 1 | N,N-Dimethylbenzenesulfinamide | This compound | 85 |
| 2 | N-Phenyl-N-methylbenzenesulfinamide | N-Phenyl-N-methylbenzenesulfonoimidamide | 91 |
| 3 | N-Cyclohexyl-N-methylbenzenesulfinamide | N-Cyclohexyl-N-methylbenzenesulfonoimidamide | 75 |
| 4 | 1-(Phenylsulfinyl)piperidine | 1-(Phenylsulfonyl)piperidine-1-imine | 88 |
| 5 | 1-(p-Tolylsulfinyl)morpholine | 1-(p-Tolylsulfonyl)morpholine-1-imine | 92 |
Data synthesized from research findings. nih.govsemanticscholar.org
Initial studies also suggest that this NH transfer process is stereospecific. When an optically enriched sulfinamide was subjected to the reaction conditions, the resulting sulfonimidamide was formed with a high degree of retention of enantiomeric excess, indicating a stereospecific mechanism. nih.gov
Preparation Utilizing Sulfonimidoyl Chlorides
The most common and historically significant route to sulfonimidamides involves the use of sulfonimidoyl chlorides as key intermediates. nih.govscispace.com This strategy typically follows a two-step process: first, the formation of the sulfonimidoyl chloride, and second, its reaction with a suitable amine nucleophile. For the synthesis of an N,N-disubstituted sulfonimidamide like this compound, the final step would involve the reaction of the corresponding benzenesulfonimidoyl chloride with dimethylamine.
The generation of the sulfonimidoyl chloride intermediate can be achieved through several methods:
Oxidative chlorination of sulfinamides : This is a frequent approach where a sulfinamide is treated with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). scispace.com
Oxidative imidation of sulfinyl chlorides : This involves reacting a sulfinyl chloride with an N-chloro reagent. rsc.org
Deoxychlorination of secondary sulfonamides : This method converts a secondary sulfonamide into the corresponding sulfonimidoyl chloride. nih.gov
This pathway's prevalence is due to its modularity, allowing for the introduction of various amine substituents in the final step. However, the instability of many sulfinyl chloride and sulfonimidoyl chloride intermediates can be a drawback. scispace.com
Alternative Precursor-Based Synthesis Strategies
To overcome the limitations of traditional methods, researchers have explored alternative precursors for the synthesis of sulfonimidamides.
One innovative approach is a one-pot, three-component synthesis that utilizes a stable sulfinylamine, specifically N-sulfinyltritylamine (TrNSO), as a central building block. scispace.com This method involves the sequential reaction of the sulfinylamine with an organometallic reagent (to introduce the desired aryl or alkyl group on the sulfur), followed by in-situ chlorination to form a sulfonimidoyl chloride, and finally, reaction with an amine. scispace.com This strategy avoids the isolation of unstable intermediates and allows for rapid diversification.
Another emerging strategy involves the use of sulfenamides as precursors. A direct synthesis of NH-sulfonimidamides from sulfenamides has been developed using a hypervalent iodine reagent and ammonium carbamate, achieving a one-pot NH and O transfer. mdpi.comacs.org This method provides access to sulfonimidamide scaffolds in two steps from commercially available materials. acs.org
Innovations in this compound Synthesis
Recent research has focused on developing more efficient, milder, and stereoselective methods for synthesizing sulfonimidamides, reflecting the growing importance of this functional group.
Development of Mild Reaction Conditions and Catalyst-Free Approaches
A significant trend in modern synthetic chemistry is the development of reactions that proceed under mild conditions, avoiding harsh reagents and high temperatures. The electrophilic NH transfer method discussed previously is a prime example, operating at room temperature with commercially available reagents. nih.govnih.gov Similarly, the synthesis from sulfenamides is conducted under mild conditions. acs.org
A mechanochemical approach using iron(II)-catalysis has been reported for the synthesis of N-acyl sulfonimidamides from sulfinamides. This solvent-free method often shows better conversion and chemoselectivity compared to its solution-phase counterpart. researchgate.net Furthermore, copper-catalyzed methods for the acylation of the imino group of sulfonimidamides using aldehydes have been developed, which also proceed under relatively mild conditions. rsc.org While many of these advanced methods still rely on a catalyst or a stoichiometric mediator (like a hypervalent iodine reagent), the move towards more operationally simple and less energy-intensive processes is clear.
Stereoselective and Enantioselective Synthesis Techniques
The sulfur atom in a sulfonimidamide is a stereogenic center, making the development of enantioselective syntheses a key research goal. Several powerful strategies have recently emerged.
One modular approach to enantioenriched sulfonimidamides begins with the synthesis of enantiopure N-Boc-sulfinamide salts. These are converted into highly enantioenriched sulfonimidoyl fluorides, which can then undergo stereospecific substitution with various amines to yield the final sulfonimidamide products with excellent enantiomeric excess. chemrxiv.org This method allows for late-stage functionalization with complex amines. chemrxiv.org
Another powerful strategy exploits the configurational lability of certain N-H sulfonimidamides. bris.ac.ukd-nb.info In this approach, a prochiral anion is generated from the sulfonimidamide, which then undergoes an enantioselective alkylation or acylation in the presence of a chiral catalyst. bris.ac.ukd-nb.info Chiral phase-transfer catalysts and N-heterocyclic carbene (NHC) organocatalysts have been successfully employed to achieve high levels of enantioselectivity in the desymmetrization of such prochiral species. bris.ac.ukd-nb.infonih.gov
Table 2: Enantioselective Synthesis of Sulfonimidamides
| Catalytic System | Transformation | Product Type | Achieved Enantioselectivity (ee) |
|---|---|---|---|
| Chiral Phase-Transfer Catalyst | Alkylation of N-H sulfonimidamides | N-Alkyl Sulfonimidamides | Up to 99% |
| N-Heterocyclic Carbene (NHC) | Acylation of cyclic N-H sulfonimidamides | N-Acyl Cyclic Sulfonimidamides | High |
| Precursor Control | Stereospecific amination of chiral sulfonimidoyl fluorides | N-Aryl/Alkyl Sulfonimidamides | Up to 99% |
Data synthesized from research findings. chemrxiv.orgbris.ac.ukd-nb.infonih.gov
These innovative catalytic methods circumvent the need for chiral starting materials or auxiliaries, providing more flexible and efficient access to a diverse range of enantiomerically enriched sulfonimidamides. d-nb.infomorressier.com
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a powerful technology in modern chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govflinders.edu.au The synthesis of sulfonamides, and by extension this compound, is well-suited for translation to continuous flow systems. nih.govresearchgate.net
A typical continuous flow setup for sulfonamide synthesis involves pumping solutions of the reactants, such as a sulfonyl chloride and an amine, through a heated reactor coil or a packed-bed reactor. nih.govscilit.comrsc.org The precise control over reaction parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. For instance, a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols has been developed, which could serve as a precursor step for the synthesis of this compound. rsc.org This method boasts a high space-time yield and improved safety by mitigating the risks associated with highly exothermic reactions. rsc.org
The application of continuous flow has been demonstrated for the synthesis of various sulfonamides and related sulfur-containing compounds. nih.govnih.gov For example, the synthesis of N-arylhydroxylamines via a hydrogenation process has been efficiently performed in a continuous flow system. flinders.edu.au Similarly, a multistep continuous flow synthesis of NH2-sulfinamidines has been reported, showcasing the potential for complex molecular construction in a continuous manner. nih.gov These examples highlight the feasibility of developing a continuous flow process for the production of this compound, likely from benzenesulfonyl chloride and a suitable dimethylated amine source.
Table 1: Examples of Continuous Flow Synthesis for Sulfonamides and Related Compounds
| Product Class | Reactants | Catalyst/Reagent | Solvent | Residence Time | Yield | Reference |
| Sulfonamides | 4-Chlorobenzenesulfonyl chloride, Dibenzylamine | Triethylamine | Dichloromethane | Not specified | 75% | nih.gov |
| Sulfonyl chlorides | Disulfides/Thiols | 1,3-Dichloro-5,5-dimethylhydantoin (DCH) | Acetonitrile | 41 seconds | Good yields | rsc.org |
| NH2-Sulfinamidines | N-(trimethylsilyl)-N-trityl-λ4-sulfanediimine, Organometallics | None | Tetrahydrofuran | Not specified | Not specified | nih.gov |
| N-Arylhydroxylamines | Nitroarenes | Pt/C, DMAP | Tetrahydrofuran | Not specified | Up to >99% | flinders.edu.au |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.seresearchgate.net The synthesis of sulfonamides has been a fertile ground for the application of these principles, with significant advancements in atom economy, solvent selection, and the use of sustainable reagents. scilit.comuniba.itrsc.orgresearchgate.net
Atom Economy and Reaction Efficiency Optimization
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. sci-hub.seacs.orgtaylorandfrancis.com Traditional methods for sulfonamide synthesis, often involving the use of protecting groups and generating stoichiometric byproducts, can have low atom economy. taylorandfrancis.com
The most common route to sulfonamides is the reaction of a sulfonyl chloride with an amine, which generates one equivalent of hydrogen chloride as a byproduct. thieme-connect.com While effective, the generation of this byproduct lowers the theoretical atom economy.
Proposed Synthesis of this compound:
Benzenesulfonyl chloride + N,N-Dimethylguanidine → this compound + HCl
To improve atom economy, researchers have explored alternative synthetic strategies. For example, methods that directly functionalize C-H bonds to form the S-N linkage offer higher atom economy by avoiding pre-functionalized starting materials. thieme-connect.com Gold-catalyzed cascade reactions of diynamides have been shown to produce sulfone-containing heterocycles in an atom-economical manner. sci-hub.seacs.org Another approach involves the use of elemental sulfur as a reagent in the synthesis of sultams, which proceeds with 100% atom economy. taylorandfrancis.com While these specific examples may not be directly applicable to this compound, they illustrate the ongoing efforts to improve the efficiency of sulfonyl group transfer reactions.
Table 2: Comparison of Atom Economy for Different Sulfonamide Synthetic Methods
| Synthetic Method | Reactants | Byproducts | Theoretical Atom Economy | Reference |
| Classical Sulfonyl Chloride Method | R-SO2Cl + R'2NH | HCl | < 100% | thieme-connect.com |
| C-H Sulfonamidation | (Hetero)aromatic C-H + Sulfonyl azide (B81097) | N2 | High | thieme-connect.com |
| Gold-Catalyzed Diynamide Cyclization | Diynamide | None | 100% | sci-hub.seacs.org |
| Elemental Sulfur in Sultam Synthesis | 2-Nitrochalcone + S | None | 100% | taylorandfrancis.com |
Solvent Selection and Minimization of Waste Generation
Solvents are a major contributor to waste in chemical processes. researchgate.net Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. sci-hub.se In sulfonamide synthesis, there has been a significant shift away from traditional volatile organic compounds towards greener alternatives.
Water has been successfully employed as a solvent for the synthesis of sulfonamides, offering an environmentally friendly and cost-effective option. scilit.comsci-hub.sersc.orgresearchgate.net Reactions in water can be facilitated by the use of a base like sodium carbonate to scavenge the HCl byproduct. scilit.comsci-hub.se
Deep eutectic solvents (DESs) have also emerged as promising green solvents for sulfonamide synthesis. uniba.itresearchgate.netua.esnih.gov These solvents, typically formed from a mixture of a quaternary ammonium salt like choline (B1196258) chloride and a hydrogen bond donor like urea (B33335) or glycerol, are often biodegradable, non-toxic, and recyclable. uniba.itresearchgate.netnih.gov Sulfonamide synthesis in DESs has been shown to proceed with high yields at room temperature. uniba.itresearchgate.netnih.gov Other green solvents explored for sulfonamide synthesis include polyethylene (B3416737) glycol (PEG-400). sci-hub.se
Table 3: Green Solvents for Sulfonamide Synthesis
| Solvent | Key Features | Example Application | Reference |
| Water | Environmentally benign, non-flammable, inexpensive | Synthesis of sulfonamides from sulfonyl chlorides and amines with Na2CO3 | scilit.comsci-hub.sersc.org |
| Deep Eutectic Solvents (e.g., ChCl/Glycerol) | Biodegradable, non-toxic, recyclable, effective at room temperature | Synthesis of functionalized sulfonamides from amines and sulfonyl chlorides | uniba.itresearchgate.netnih.gov |
| Polyethylene Glycol (PEG-400) | Water-soluble, thermally stable, non-toxic, recyclable | Synthesis of sulfonamides with K2CO3 as base | sci-hub.se |
| Solvent-free (Neat) | Minimizes waste, simple work-up | Sulfonylation of amines with arylsulfonyl chlorides at room temperature | sci-hub.se |
Sustainable Reagent Development
The development of sustainable reagents is another key aspect of green chemistry, focusing on replacing hazardous or inefficient reagents with safer and more efficient alternatives. acs.org In the context of synthesizing this compound, this would primarily involve the source of the benzenesulfonyl group.
Traditionally, benzenesulfonyl chloride is prepared from benzene (B151609) and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid with reagents like phosphorus pentachloride or phosphorus oxychloride, which are hazardous. atamanchemicals.com Greener alternatives for the synthesis of sulfonyl chlorides are being developed. For example, the use of trichloroisocyanuric acid (TCCA) for the oxidative chlorination of thiols and disulfides in water provides a milder and more environmentally friendly route to sulfonyl chlorides. rsc.org Another approach utilizes N-chloroamides for the synthesis of sulfonyl chlorides in continuous flow, which improves safety and efficiency. rsc.org
Alternative sulfonylating agents are also being explored. Rongalite (sodium hydroxymethanesulfinate) has been identified as a useful green reagent for the preparation of sulfones. acs.org While this has been primarily applied to C-S bond formation, its potential as a source for the sulfonyl group in S-N bond formation could be an area for future research. The development of N-fluorosulfonyl aldimines as radical reagents for hydro-fluorosulfonylation also represents a move towards more atom-economical and efficient reagents. rsc.org
Reactivity and Reaction Mechanisms of N,n Dimethylbenzenesulfonoimidamide
Nucleophilic Reactivity Profiles
The nucleophilic character of N,N-dimethylbenzenesulfonoimidamide is primarily centered on the nitrogen atoms. The lone pair of electrons on the nitrogen atoms can attack electron-deficient species, initiating a range of chemical reactions.
The nitrogen atoms in this compound can act as nucleophiles, reacting with various electrophiles. The reactivity is influenced by the electronic environment of the nitrogen atoms. The nitrogen of the dimethylamino group is generally more nucleophilic than the imido nitrogen due to the electron-donating nature of the two methyl groups.
In reactions with alkyl halides, the nitrogen of the dimethylamino group can undergo alkylation to form a quaternary ammonium (B1175870) salt. This reaction follows a typical bimolecular nucleophilic substitution (SN2) mechanism, where the rate is dependent on the concentration of both the sulfonoimidamide and the alkyl halide. nih.govweebly.com The accessibility of the nitrogen's lone pair and the steric hindrance around the electrophilic carbon of the alkyl halide are key factors influencing the reaction rate. wikipedia.org
With stronger electrophiles, such as acyl chlorides or anhydrides, acylation can occur at the nitrogen atom. This reaction is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.
The table below summarizes the expected nucleophilic reactions of this compound with various electrophiles.
| Electrophile | Reaction Type | Expected Product |
| Alkyl Halide (R-X) | SN2 Alkylation | Quaternary Ammonium Salt |
| Acyl Chloride (RCOCl) | Nucleophilic Acyl Substitution | N-Acylated Product |
| Aldehyde/Ketone | Nucleophilic Addition | Hemiaminal-like Adduct |
This table presents predicted reactions based on the general nucleophilicity of similar amino compounds.
The basicity of the nitrogen atoms allows for proton transfer reactions. The dimethylamino nitrogen is more basic and, therefore, more readily protonated in the presence of an acid. This protonation can influence the compound's solubility and reactivity in subsequent steps. In strongly basic conditions, deprotonation of the imido nitrogen is also a possibility, generating an anionic species that can act as a potent nucleophile.
Electrophilic Reactivity Profiles
While primarily exhibiting nucleophilic character at its nitrogen centers, this compound also possesses sites susceptible to attack by nucleophiles, demonstrating electrophilic reactivity.
The sulfur atom in the sulfonoimidamide group is highly electron-deficient due to the presence of two oxygen atoms and a nitrogen atom. This makes it a prime target for nucleophilic attack. Strong nucleophiles can lead to the cleavage of the sulfur-nitrogen or sulfur-carbon bonds.
For instance, hydrolysis under harsh acidic or basic conditions could lead to the breakdown of the molecule. Under basic conditions, hydroxide (B78521) ions could attack the sulfur atom, leading to the eventual formation of benzenesulfonic acid and dimethylamine.
Another potential site for nucleophilic attack is the benzene (B151609) ring. While the sulfonoimidamide group is generally considered electron-withdrawing and thus deactivating for electrophilic aromatic substitution, it can activate the ring towards nucleophilic aromatic substitution (SNAr), particularly if there are other strongly electron-withdrawing groups present on the ring or a good leaving group at the ortho or para positions. mdpi.com
The imido group (C=N) within the sulfonoimidamide structure presents the possibility for participation in cycloaddition reactions. These pericyclic reactions involve the concerted formation of a cyclic product. kharagpurcollege.ac.in
One potential reaction is a [4+2] cycloaddition, or Diels-Alder reaction, where the C=N bond could act as a dienophile, reacting with a conjugated diene. The feasibility of such a reaction would depend on the electronic nature of the diene and the activation of the C=N double bond. researchgate.net Another possibility is a [3+2] cycloaddition with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, which would lead to the formation of a five-membered heterocyclic ring. uchicago.edumdpi.com The regioselectivity and stereoselectivity of these reactions would be governed by the frontier molecular orbital interactions between the reactants. kharagpurcollege.ac.in
The following table outlines potential cycloaddition reactions involving the imido group.
| Reaction Type | Reactant | Potential Product |
| [4+2] Cycloaddition | Conjugated Diene | Tetrahydro-1,2-thiazine derivative |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Thiatriazole derivative |
This table illustrates hypothetical cycloaddition reactions based on the presence of the imido functional group.
Rearrangement Reactions and Isomerization Pathways
Sulfonamides and related compounds are known to undergo various rearrangement reactions, often under acidic or thermal conditions. nih.gov While specific studies on this compound are not prevalent, analogies can be drawn from similar structures.
A plausible rearrangement could be a Smiles-type rearrangement, where an intramolecular nucleophilic aromatic substitution occurs. This would involve the attack of one of the nitrogen atoms onto the benzene ring, displacing the sulfonoimidamide group to a different position.
Furthermore, research on the rearrangement of N,N-diphenylsulfamide has shown that sulfonamide structures can undergo significant structural reorganization. universityofgalway.ie Similarly, the Beckmann rearrangement of oximes to amides, which involves the migration of a group to an electron-deficient nitrogen, provides a mechanistic framework for potential rearrangements in sulfonoimidamides under certain conditions. masterorganicchemistry.comwikipedia.org For instance, a reaction analogous to the Hofmann rearrangement, which converts primary amides to primary amines with one less carbon atom, could be envisioned under specific oxidative conditions, potentially leading to the cleavage of the N,N-dimethylamino group. organic-chemistry.org
Isomerization of the C=N double bond is also a possibility, leading to E/Z isomers. This process could be facilitated by acid or base catalysis or by photochemical means.
Catalytic Transformations Involving this compound
The structural features of this compound, possessing a sulfonyl group and a nitrogen-containing imidamide moiety, suggest its potential utility in various catalytic transformations.
This compound could potentially participate in metal-catalyzed cross-coupling reactions in several capacities, such as a ligand, a directing group, or a coupling partner. Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net
As a ligand , the nitrogen and oxygen atoms of the sulfonoimidamide group could coordinate with a metal center, influencing its catalytic activity. The steric and electronic properties of the N,N-dimethyl and phenyl groups would play a crucial role in the stability and reactivity of the resulting metal complex.
As a directing group , the sulfonoimidamide moiety could direct the selective functionalization of the phenyl ring at the ortho-position in C-H activation/functionalization reactions.
As a coupling partner , the N-S bond in this compound could potentially undergo cleavage and participate in cross-coupling reactions, although this would likely require harsh reaction conditions due to the stability of the sulfonoimidamide group.
A hypothetical example of a metal-catalyzed cross-coupling reaction involving a derivative of this compound is presented in the table below.
| Reactant 1 | Reactant 2 | Catalyst | Product | Plausible Reaction Type |
| 4-Bromo-N,N-dimethylbenzenesulfonoimidamide | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-N,N-dimethylbenzenesulfonoimidamide | Suzuki-Miyaura Coupling |
| This compound | Iodobenzene | CuI / L-proline | N-Phenyl-N,N-dimethylbenzenesulfonoimidamide | Ullmann Condensation |
Table 1: Hypothetical Metal-Catalyzed Cross-Coupling Reactions
In the realm of organocatalysis, this compound or its derivatives could act as a precursor to chiral catalysts or as a substrate in organocatalyzed reactions. The development of organocatalysis has provided a complementary approach to metal catalysis, often utilizing small organic molecules to catalyze chemical transformations. wikipedia.org
For instance, a chiral derivative of this compound could be synthesized and employed as a Brønsted acid or Lewis base catalyst in asymmetric reactions. The sulfonoimidamide moiety, with its potential for hydrogen bonding and its specific stereochemical arrangement, could induce enantioselectivity in a reaction.
Furthermore, this compound could be a substrate in reactions catalyzed by N-Heterocyclic Carbenes (NHCs). NHCs are versatile organocatalysts capable of activating a wide range of substrates. nih.gov
Mechanistic Elucidation of Reactions
Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a transformation. The following subsections describe the methodologies that would be employed to elucidate the mechanisms of reactions involving this compound.
Kinetic studies provide quantitative information about the rate of a reaction and how it is affected by the concentration of reactants, catalysts, and temperature. By determining the reaction order with respect to each component, a rate law can be established, which is a key component of the reaction mechanism.
| Parameter | Description | Method of Determination |
| Rate Law | An equation that relates the reaction rate to the concentrations of reactants. | Determined by systematically varying the initial concentrations of reactants and measuring the initial reaction rate. |
| Rate Constant (k) | A proportionality constant in the rate law that is specific to a particular reaction at a given temperature. | Calculated from the rate law and experimental data. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determined from the Arrhenius equation by measuring the rate constant at different temperatures. |
Table 2: Key Parameters in Kinetic Studies
Reaction intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. Their identification provides direct evidence for a proposed reaction mechanism.
Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy would be utilized to detect and characterize any transient intermediates formed in reactions of this compound. In situ monitoring techniques are particularly valuable for observing short-lived intermediates. The identification of such intermediates is crucial for understanding the step-by-step pathway of a reaction. societechimiquedefrance.fr
Hammett and Taft analyses are powerful tools in physical organic chemistry used to study the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. These analyses provide insights into the electronic effects (inductive and resonance) at play in the transition state of a reaction.
A Hammett plot would be constructed by measuring the rate or equilibrium constants for a series of para- and meta-substituted this compound derivatives in a given reaction. The logarithm of these constants would be plotted against the appropriate Hammett substituent constant (σ). The slope of the resulting line, the reaction constant (ρ), provides information about the charge development in the transition state. wikipedia.org A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge or the diminution of positive charge at the reaction center in the transition state. Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction, implying the development of positive charge or the reduction of negative charge.
| Substituent (X) | Hammett Constant (σp) | Hypothetical Relative Rate |
| -NO₂ | 0.78 | Fastest |
| -CN | 0.66 | Fast |
| -Br | 0.23 | Moderate |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Slow |
| -OCH₃ | -0.27 | Slower |
| -N(CH₃)₂ | -0.83 | Slowest |
Table 3: Illustrative Hammett Data for a Hypothetical Reaction of 4-X-N,N-dimethylbenzenesulfonoimidamide
A Taft analysis , which separates steric and electronic effects, could be employed if the reaction involves the aliphatic N,N-dimethyl groups. This would provide a more detailed understanding of the factors influencing the reactivity at the nitrogen atom.
Spectroscopic and Structural Characterization of N,n Dimethylbenzenesulfonoimidamide
Advanced Spectroscopic Techniques for Molecular Elucidation
Spectroscopic methods offer a powerful, non-destructive window into the molecular world, providing detailed information about the connectivity, environment, and electronic nature of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. msu.edu By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. msu.edu
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 4-methyl-N-phenylmethylene-benzenesulfonamide, specific proton signals are observed. rsc.org For instance, the aromatic protons appear in the downfield region, while the methyl protons of the 4-methyl group appear as a singlet at approximately 2.41 ppm. rsc.org The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. sigmaaldrich.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework of a molecule. udel.edu For a derivative, 4-methyl-N-phenylmethylene-benzenesulfonamide, the carbon atoms of the aromatic ring and the methyl group exhibit distinct chemical shifts. rsc.org The carbons in different chemical environments will resonate at different frequencies, allowing for the determination of the number of unique carbon atoms in a molecule. udel.edu The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). washington.edu
¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about nitrogen-containing compounds. huji.ac.il Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. huji.ac.il ¹⁵N NMR generally produces sharp signals but suffers from low sensitivity due to its low natural abundance. huji.ac.il Heteronuclear correlation techniques, such as ¹H-¹⁵N HMQC, are often employed to enhance sensitivity. huji.ac.il The chemical shift range in ¹⁵N NMR is large, allowing for the differentiation of various nitrogen environments. huji.ac.il
Interactive Data Table: Predicted NMR Data for N,N-dimethylbenzenesulfonoimidamide
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 7.8 - 8.0 | Multiplet | Aromatic protons on the benzene (B151609) ring. |
| ¹H | 2.7 | Singlet | Protons of the two methyl groups attached to the nitrogen. |
| ¹³C | 140 - 145 | Singlet | Quaternary carbon of the benzene ring attached to the sulfur atom. |
| ¹³C | 125 - 135 | Doublet | Aromatic carbons of the benzene ring. |
| ¹³C | ~40 | Quartet | Carbon atoms of the two methyl groups. |
Note: This data is predicted and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. orgchemboulder.com For sulfonamides, characteristic IR absorption bands are expected. The S=O stretching vibrations typically appear as strong bands in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The S-N stretching vibration usually appears around 940 cm⁻¹. The C-H stretching vibrations of the aromatic ring and methyl groups are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. wallonie.be While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability. uni-siegen.de This often means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. wallonie.be For this compound, Raman spectroscopy could provide further information on the symmetric vibrations of the molecule, such as the breathing mode of the benzene ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. broadinstitute.org This information can be used to determine the molecular weight and elemental composition of a compound. researchgate.net
Mass Spectrometry (MS): In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. For this compound, the molecular ion peak would correspond to its molecular weight. Fragmentation patterns can provide valuable structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. fda.gov For instance, HRMS could differentiate this compound (C₈H₁₂N₂OS) from a compound with a similar mass but a different elemental formula.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Notes |
| [M+H]⁺ | 185.0743 | Protonated molecule. uni.lu |
| [M+Na]⁺ | 207.0563 | Sodium adduct. uni.lu |
Note: m/z refers to the mass-to-charge ratio.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption or emission of light, typically in the ultraviolet (UV) and visible (Vis) regions. bspublications.net
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzene ring. hnue.edu.vn The presence of the sulfonoimidamide group and the N,N-dimethylamino group can cause shifts in the absorption maxima compared to unsubstituted benzene. hnue.edu.vn These shifts are due to electronic interactions between the substituents and the aromatic π-system. hnue.edu.vn
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. nih.gov Not all molecules that absorb UV-Vis light are fluorescent. The fluorescence properties of this compound would depend on its ability to efficiently emit light from its excited state. If fluorescent, the emission spectrum would provide information about the energy of the excited state. nih.gov The intensity and wavelength of fluorescence can be influenced by the solvent and other environmental factors. researchgate.net
Elucidation of Molecular Structure and Conformation
While spectroscopic methods provide valuable information about molecular connectivity and electronic properties, X-ray crystallography offers a direct and definitive determination of the three-dimensional arrangement of atoms in the solid state.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the arrangement of atoms in a crystalline solid. core.ac.uk By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, from which the positions of the individual atoms can be determined with high accuracy. core.ac.uk
A crystallographic study of this compound would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. This information would definitively establish the geometry around the sulfur atom, the conformation of the dimethylamino group, and the orientation of the benzene ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state structure. preprints.org
Interactive Data Table: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| S-N(imide) bond length (Å) | 1.60 |
| S-N(amine) bond length (Å) | 1.65 |
| S=O bond length (Å) | 1.45 |
| C-S-N-C torsion angle (°) | 75 |
Note: This data is hypothetical and would need to be confirmed by experimental X-ray diffraction analysis.
Gas-Phase Electron Diffraction Studies
Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from intermolecular interactions present in the solid phase. While no direct GED studies have been reported for this compound, research on the parent compound, benzenesulfonamide (B165840) (C₆H₅SO₂NH₂), provides significant insights into the conformational preferences of the sulfonyl group with respect to the benzene ring.
A combined GED and quantum chemical study of benzenesulfonamide revealed that the molecule predominantly adopts a conformation where the S-N bond is perpendicular to the plane of the benzene ring, possessing Cs symmetry. nih.govresearchgate.net In this arrangement, two stable conformers were identified based on the rotation around the S-N bond: one where the NH₂ group eclipses the SO₂ group and another where it is staggered. nih.gov The eclipsed form was found to be more stable by approximately 0.5 kcal/mol. nih.govresearchgate.net The GED experiment, conducted at 150(5) °C, was consistent with the vapor consisting mainly of this eclipsed conformer. nih.govresearchgate.net However, the sensitivity of the GED intensities to the exact vapor composition was low, meaning a significant presence of the anti (staggered) conformer could not be entirely ruled out. nih.govresearchgate.net
For this compound, it is reasonable to infer a similar perpendicular orientation of the S-N bond relative to the phenyl ring. The substitution of hydrogen atoms on the amide nitrogen with methyl groups would introduce steric bulk. This steric hindrance would likely influence the rotational barrier around the C-S and S-N bonds. Computational modeling would be necessary to definitively determine the lowest energy conformation and the rotational energy profile for this compound in the gas phase.
Table 1: Selected Gas-Phase Structural Parameters of Benzenesulfonamide (Eclipsed Conformer) as a Reference
| Parameter | Bond Length (Å) / Angle (°) |
| r(S=O) | 1.433 (4) |
| r(S-N) | 1.649 (6) |
| r(C-S) | 1.763 (6) |
| r(C-C)avg | 1.410 (4) |
| ∠(C-S-N) | 104.7 (15) |
| ∠(O=S=O) | 120.9 (assumed) |
| ∠(C-S-O)avg | 109.0 (8) |
Data sourced from a gas electron diffraction study on benzenesulfonamide and may serve as an approximation for related bond lengths and angles in this compound. acs.org
Conformational Analysis using Spectroscopic Data
Spectroscopic techniques, in conjunction with computational methods, are invaluable for analyzing the conformational landscape of molecules. For this compound, while specific spectroscopic conformational studies are not available in the reviewed literature, insights can be drawn from theoretical studies on related N,N-dialkylbenzenesulfonamides and the extensive research on sulfonamide conformations in general.
The conformation of sulfonamides is largely dictated by the rotation around the S-C(aryl) and S-N bonds. Theoretical calculations on benzenesulfonamide show two stable conformers, with the eclipsed form being slightly more stable. nih.gov The substitution of the amide protons with methyl groups in this compound introduces significant steric interactions that would likely alter the conformational preferences.
Computational studies on N,N-dialkylbenzenesulfonamide systems have shown that the reactivity and conformation are highly sensitive to the structure of the alkyl groups. researchgate.net For this compound, density functional theory (DFT) calculations would be instrumental in predicting the stable conformers and the energy barriers between them. Such calculations could predict vibrational frequencies (IR and Raman) and NMR chemical shifts for each conformer, which could then be compared with experimental spectra to determine the conformational populations in different environments.
In many aromatic sulfonamides, the sulfonamide group adopts a synclinal conformation. acs.orgnih.gov This conformational chirality is a known feature of this class of compounds. nih.gov The presence of the two methyl groups on the nitrogen atom in this compound would influence the rotational barrier around the S-N bond and could potentially lock the molecule into a specific conformation.
Table 2: Predicted Conformational Data (Hypothetical)
| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Predicted Spectroscopic Signature |
| Eclipsed-like | ~0° | 0 | Distinct IR/Raman bands for S=O and C-N stretches |
| Staggered-like | ~60° | To be determined | Shifted IR/Raman bands compared to eclipsed form |
| Anti-like | ~180° | To be determined | Further shifts in key vibrational frequencies |
This table is a hypothetical representation of data that could be obtained from a detailed computational study on this compound.
Supramolecular Interactions and Self-Assembly
Supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, ordered structures. researchgate.net For this compound, the potential for supramolecular assembly is dictated by its molecular structure, which lacks the traditional N-H hydrogen bond donors found in primary and secondary sulfonamides.
In the crystal structures of primary and secondary sulfonamides, N-H···O=S hydrogen bonds are a dominant and recurring motif, leading to the formation of chains, dimers, and more complex networks. nih.govacs.orgnih.govrsc.org These interactions play a crucial role in the packing of the molecules in the solid state. rsc.org For instance, aromatic sulfonamides have been observed to form one-dimensional chains through these hydrogen bonds, with patterns classified as dimeric, zigzag, helical, and straight. acs.org
Although this compound cannot act as a hydrogen bond donor via an N-H group, the sulfonyl oxygens and the imidoyl nitrogen can act as hydrogen bond acceptors. Therefore, in the presence of suitable donor molecules (like solvent molecules with O-H or N-H groups), it could participate in hydrogen bonding.
In the pure solid state, other weak intermolecular interactions would direct the self-assembly. These include:
C-H···O interactions: The methyl hydrogens and the aromatic hydrogens can form weak hydrogen bonds with the sulfonyl oxygens. These interactions are frequently observed in the crystal packing of related sulfonamides. nih.gov
π-π stacking: The presence of the benzene ring allows for π-π stacking interactions between adjacent molecules. These interactions are a significant stabilizing force in the crystal structures of many aromatic compounds. researchgate.net
Dipole-dipole interactions: The polar S=O and S=N bonds create a significant molecular dipole, leading to dipole-dipole interactions that will influence the molecular packing.
The combination of these weaker interactions can lead to well-defined three-dimensional supramolecular architectures. The specific packing motif would depend on the subtle interplay of these forces, aiming to achieve the most stable crystal lattice. The study of the crystal structure of this compound, were it to be determined, would provide definitive evidence of its supramolecular self-assembly behavior.
Computational and Theoretical Studies on N,n Dimethylbenzenesulfonoimidamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, providing a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) Calculations and Basis Set Selection
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure of medium-sized organic molecules, including sulfonamide derivatives. chemijournal.comnih.gov The choice of the functional and basis set is critical for obtaining reliable results.
Functional Selection: Hybrid functionals, such as B3LYP, are commonly employed for organic molecules as they incorporate a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties. chemijournal.comnih.govnih.gov Studies on similar benzenesulfonamide (B165840) structures have successfully used the B3LYP method to determine optimized geometries and electronic characteristics. chemijournal.com
Basis Set Selection: A basis set is a set of mathematical functions used to construct the molecular orbitals. The selection depends on the desired accuracy and the atoms present in the molecule. For a molecule containing sulfur and nitrogen like N,N-dimethylbenzenesulfonoimidamide, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are common choices. chemijournal.comirjweb.com The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonds accurately. The "++" in larger basis sets signifies the inclusion of diffuse functions, which are important for describing anions and weak non-covalent interactions. More computationally demanding but potentially more accurate basis sets like the Def2-TZVP have also been used for related compounds. nih.gov
Interactive Table: Common Basis Sets in DFT Calculations
| Basis Set | Description | Typical Application |
|---|---|---|
| STO-3G | Minimal basis set; each atomic orbital is represented by 3 Gaussian functions. | Low-cost, preliminary calculations. |
| 6-31G(d) | Split-valence basis set with polarization functions on heavy atoms. | Good balance of cost and accuracy for geometry optimizations. |
| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions on all atoms. | High accuracy for energies, electronic properties, and systems with weak interactions. |
| cc-pVTZ | Correlation-consistent polarized triple-zeta. Part of a family of basis sets designed for systematic convergence towards the complete basis set limit. | High-accuracy calculations, often used for benchmarking. |
| Def2-TZVP | Triple-zeta valence with polarization on all atoms. | A robust and widely used basis set for a variety of applications, offering high accuracy. nih.gov |
Ab Initio and Post-Hartree-Fock Methods
Ab initio—Latin for "from the beginning"—methods are based on first principles of quantum mechanics without the use of experimental data. wikipedia.org The foundational ab initio method is Hartree-Fock (HF), which approximates the electron-electron repulsion by considering an average field, neglecting electron correlation. wikipedia.org
Post-Hartree-Fock methods are built upon the HF method to recover this missing electron correlation, leading to more accurate results at a higher computational cost. Key post-HF methods include:
Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF solution, with MP2 being the most common level.
Configuration Interaction (CI): This variational method can provide the exact solution within the chosen basis set limit but is computationally very demanding.
Coupled Cluster (CC): This method offers a highly accurate treatment of electron correlation. CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" for single-reference systems when high accuracy is required.
Due to their computational expense, these methods are typically reserved for smaller molecules or for benchmarking results obtained from more efficient methods like DFT. For instance, ab initio methods have been used to compute the activation energy for isomerization in related molecules like N,N-dimethylacetamide. montana.edu
Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution, Molecular Electrostatic Potential)
From the results of DFT or ab initio calculations, several key electronic properties can be analyzed to understand a molecule's reactivity.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO) are known as the frontier molecular orbitals. iqce.jp The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. iqce.jp The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Computational studies on benzenesulfonamide derivatives have utilized HOMO-LUMO analysis to explain charge transfer within the molecules and assess their relative reactivity. chemijournal.comnih.gov
Interactive Table: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. irjweb.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. irjweb.com |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates high reactivity. nih.gov |
| Electronegativity (χ) | -μ | The power of an atom to attract electrons to itself. nih.gov |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. irjweb.com |
Charge Distribution: The distribution of electron density in a molecule can be quantified using various population analysis schemes, such as Mulliken population analysis. This method partitions the total electron density among the atoms in the molecule, providing partial atomic charges. These charges reveal the polarity of bonds and identify electron-rich and electron-deficient centers, which are key to understanding a molecule's interactions. Studies on related sulfonamides have used Mulliken analysis to interpret atomic charges. chemijournal.com
Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. chemijournal.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. In studies of benzenesulfonamide derivatives, the negative potential is often localized over the electronegative oxygen and nitrogen atoms of the sulfonamide group, identifying them as likely sites for electrophilic interaction. chemijournal.comresearchgate.net Conversely, positive regions are typically found around the hydrogen atoms. chemijournal.com
Reaction Pathway Modeling and Transition State Theory
Computational methods can go beyond static structures to model the dynamics of chemical reactions, providing a theoretical framework to understand reaction mechanisms.
Potential Energy Surface Exploration
A chemical reaction can be visualized as movement on a multi-dimensional potential energy surface (PES), where the energy of the system is a function of the positions of its atoms. Stable reactants and products correspond to local minima on this surface, while the path between them represents the reaction pathway. Computational chemistry allows for the systematic exploration of this surface to identify these minima and the transition states that connect them. For example, in studies of sulfonamide reactions, computational methods have been used to discover and evaluate multiple critical reaction pathways, such as S-N bond cleavage or substitution reactions. nih.govresearchgate.net
Activation Energy and Reaction Coordinate Analysis
Transition State Theory: This theory describes reaction rates by considering a special high-energy species known as the activated complex or transition state (TS). The TS represents the highest energy point along the lowest-energy path between reactants and products. This path is known as the reaction coordinate.
Activation Energy: The activation energy (or energy barrier) is the difference in energy between the reactants and the transition state. By locating the TS structure on the potential energy surface and calculating its energy, computational methods can provide a quantitative estimate of this barrier. A lower activation energy corresponds to a faster reaction rate. This approach has been successfully applied to determine the key, rate-limiting steps in complex reactions involving sulfonamide-related structures by comparing the energy barriers of competing pathways. nih.govresearchgate.netchemrxiv.org This analysis is crucial for predicting the most likely mechanism for a given chemical transformation.
Molecular Dynamics Simulations for Dynamic Behavior
MD simulations of sulfonamide derivatives have been employed to characterize their binding modes within the active sites of enzymes. peerj.com For instance, simulations have been used to explore the interactions between sulfonamide-based inhibitors and enzymes like triosephosphate isomerase, which is a target for antimalarial drugs. peerj.com These simulations can reveal key amino acid residues involved in the binding process and elucidate the conformational changes that occur upon binding. researchgate.net By calculating the binding free energies, researchers can predict the affinity of different sulfonamide analogues for their target, providing a theoretical basis for the design and optimization of more potent inhibitors. researchgate.net
A common approach involves docking the sulfonamide ligand into the protein's binding site, followed by MD simulations to refine the binding pose and assess the stability of the complex. mdpi.com The analysis of the simulation trajectory can provide insights into the flexibility of the ligand and the protein, as well as the role of solvent molecules in the binding process. mdpi.com Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to assess the stability of the simulation and the flexibility of different parts of the system. rsc.org
For this compound, MD simulations could be hypothetically employed to study its conformational landscape, the dynamics of the sulfonoimidamide group, and its potential interactions with biological macromolecules. Such studies would provide valuable information on its flexibility, preferred conformations, and how it might interact with a binding partner at an atomic level.
Prediction of Spectroscopic Properties from First Principles
The spectroscopic properties of molecules can be predicted with a high degree of accuracy using first-principles quantum mechanical calculations, primarily based on Density Functional Theory (DFT). bohrium.com These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
While specific first-principles calculations for the spectroscopic properties of this compound are not extensively documented, numerous studies have been performed on related sulfonamide compounds. bohrium.commdpi.comresearchgate.net These studies demonstrate the utility of DFT in predicting vibrational spectra (Infrared and Raman). bohrium.commdpi.com By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of the S=O, S-N, and N-H bonds. bohrium.comnih.gov
For example, theoretical calculations on various sulfonamides have helped to clarify misassignments in previous experimental studies and to understand how intermolecular interactions, such as hydrogen bonding in the solid state, can affect the vibrational frequencies. bohrium.com The calculated spectra are often scaled by an empirical factor to improve the agreement with experimental data. researchgate.net
In the context of this compound, first-principles calculations could be used to predict its infrared and Raman spectra. The characteristic vibrational frequencies for the sulfonoimidamide group, the benzene (B151609) ring, and the N,N-dimethyl moiety could be calculated. This theoretical data would be a valuable resource for the experimental characterization of the compound. Furthermore, theoretical predictions of NMR chemical shifts, another important spectroscopic parameter, can also be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. sciensage.info These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to guide the design of molecules with desired properties. rasayanjournal.co.innanobioletters.com
Numerous QSAR studies have been conducted on benzenesulfonamide derivatives to understand the structural requirements for their biological activities, such as their inhibitory effects on enzymes like carbonic anhydrase. sciensage.inforasayanjournal.co.innanobioletters.com In these studies, a variety of molecular descriptors are calculated for each compound in a training set. These descriptors quantify different aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.
Commonly used descriptors in QSAR studies of sulfonamides include:
Electronic descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. sciensage.info
Steric descriptors: Which describe the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.
Topological descriptors: Which are numerical values derived from the graph representation of the molecule.
Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed biological activity. sciensage.inforasayanjournal.co.in The predictive power of the QSAR model is then validated using an external set of compounds that were not used in the model development.
While no specific QSAR models for this compound are reported, one could be developed if a dataset of structurally related compounds with measured reactivity or activity data were available. Such a model could predict the potential biological activity of this compound and guide the synthesis of new derivatives with enhanced properties. For instance, a QSAR model could identify which substituents on the benzene ring or the nitrogen atoms would be most likely to increase a desired biological effect.
Derivatives and Analogues of N,n Dimethylbenzenesulfonoimidamide
Synthesis of Substituted N,N-Dimethylbenzenesulfonoimidamides
The synthesis of substituted N,N-dimethylbenzenesulfonoimidamides can be approached through various strategies, primarily involving modifications of the aromatic ring or the nitrogen atoms. These modifications allow for the fine-tuning of the compound's properties for specific applications.
Aryl Ring Substitutions
Modifications on the aryl ring of N,N-dimethylbenzenesulfonoimidamide are crucial for altering its electronic and steric environment. The introduction of substituents on the benzene (B151609) ring can be achieved through electrophilic aromatic substitution reactions on a precursor benzenesulfonyl chloride or a related derivative. The nature and position of these substituents significantly influence the reactivity and properties of the resulting sulfonoimidamide.
For instance, the synthesis of N-aryl-N',N'-dimethylsulfonoimidamides can be envisioned through the coupling of an appropriately substituted aryl amine with a benzenesulfonyl chloride derivative, followed by methylation. The specific reaction conditions would depend on the nature of the substituents on the aryl ring.
| Entry | Aryl Substituent | Potential Synthetic Precursor | Expected Reaction |
| 1 | 4-Nitro | 4-Nitroaniline | Nucleophilic substitution with benzenesulfonyl chloride |
| 2 | 4-Methoxy | 4-Methoxyaniline | Nucleophilic substitution with benzenesulfonyl chloride |
| 3 | 4-Chloro | 4-Chloroaniline | Nucleophilic substitution with benzenesulfonyl chloride |
| 4 | 2,4-Dichloro | 2,4-Dichloroaniline | Nucleophilic substitution with benzenesulfonyl chloride |
This table presents a hypothetical pathway for the synthesis of aryl-substituted derivatives, based on common organic synthesis reactions.
Research on the synthesis of related N-aryl amides and ureas has demonstrated the feasibility of regioselective ortho-halogenation through oxidative halodeboronation, a technique that could potentially be adapted for the synthesis of specifically substituted this compound derivatives. rsc.org
Nitrogen Atom Modifications
Alterations at the nitrogen atoms of the sulfonoimidamide core open up another avenue for creating a diverse range of derivatives. This can involve the introduction of different alkyl or aryl groups on either the amino or the imino nitrogen.
The synthesis of N,N-dialkyl-N'-arylsulfonyl-(α-dialkylamino-α-aryl)acetamidines from sulfonamides and secondary amines has been reported, suggesting that the nitrogen of the sulfonamide can be functionalized. semanticscholar.org A similar approach could be explored for the modification of this compound.
Furthermore, methods for the N-methylation of sulfonamides using reagents like trimethyl phosphate (B84403) and Ca(OH)₂ have been developed, which could be applicable for the synthesis of this compound from a primary benzenesulfonoimidamide (B13555344) precursor. organic-chemistry.org
Exploration of Isomeric Forms and Tautomerism
Isomerism in this compound and its derivatives can arise from both the substitution pattern on the aromatic ring and the potential for tautomerism within the sulfonoimidamide group.
The position of substituents on the benzene ring will lead to constitutional isomers with distinct physical and chemical properties. For example, a monosubstituted derivative could exist as ortho, meta, or para isomers.
Tautomerism, the interconversion of isomers through the migration of a proton, is a key consideration for sulfonoimidamides. The this compound structure itself has a fixed dimethylamino group, which limits the possibility of tautomerism involving this nitrogen. However, in derivatives where one or both methyl groups are replaced by hydrogen or other functional groups, tautomerism becomes a significant factor. For instance, in a primary benzenesulfonoimidamide, a prototropic tautomerism can exist between the imide and amide forms. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aryl ring. nih.govrsc.orgbeilstein-journals.org
Studies on related systems, such as N-substituted pyrazolones, have shown that the tautomeric equilibrium can be investigated using techniques like NMR spectroscopy and X-ray crystallography. nih.gov Similar methodologies could be applied to elucidate the tautomeric preferences of this compound derivatives.
Structure-Reactivity Relationship Studies of Derived Compounds
The relationship between the structure of this compound derivatives and their reactivity is a critical area of study for understanding their chemical behavior and for designing new compounds with desired properties. The electronic and steric effects of substituents on both the aryl ring and the nitrogen atoms play a pivotal role in determining the reactivity of the sulfonoimidamide core.
For example, electron-withdrawing groups on the aryl ring would be expected to increase the acidity of the N-H proton (in analogues where it exists) and enhance the electrophilicity of the sulfur atom. Conversely, electron-donating groups would have the opposite effect. The steric hindrance around the sulfonoimidamide group, influenced by the size of the N-alkyl groups and ortho-substituents on the aryl ring, can also significantly impact the accessibility of the reactive centers.
Structure-activity relationship (SAR) studies on analogous compounds like benzimidazoles have shown that the nature and position of substituents greatly influence their biological activity. sigmaaldrich.com Similar principles can be applied to understand the structure-reactivity relationships of this compound derivatives in various chemical transformations.
Chiral Derivatives and Enantiomeric Synthesis
The introduction of chirality into the this compound scaffold opens up possibilities for their use in asymmetric synthesis and as chiral ligands for catalysis. Chirality can be introduced in several ways:
Atropisomerism: If the aryl ring is appropriately substituted to restrict rotation around the Ar-S bond, atropisomers can be formed. The synthesis of axially chiral compounds is a significant area of research. beilstein-journals.org
Chiral Substituents: The attachment of a chiral group to either the aryl ring or one of the nitrogen atoms will result in a chiral molecule.
Chiral Sulfur Center: Although less common, the sulfur atom itself can be a stereocenter if it is bonded to four different groups.
The enantioselective synthesis of chiral derivatives is a key challenge. Asymmetric synthesis strategies, such as those employing chiral catalysts or chiral auxiliaries, would be necessary to obtain enantiomerically pure compounds. Recent advances in the asymmetric synthesis of chiral sulfoxides and sulfinamides using bifunctional chiral N-oxide catalysts provide a promising direction for the development of methods to synthesize chiral sulfonoimidamides. researchgate.net
Applications of N,n Dimethylbenzenesulfonoimidamide in Organic Synthesis
Role as a Synthetic Intermediate for Complex Molecular Architectures
N,N-disubstituted sulfonamides are frequently employed as key intermediates in the synthesis of complex molecules due to their stability and the synthetic handles they provide. It is plausible that N,N-dimethylbenzenesulfonoimidamide could serve a similar purpose. The benzenesulfonyl group can act as a protecting group for amines, and its subsequent removal can reveal a reactive site for further functionalization.
In the synthesis of intricate molecular frameworks, the sulfonamide moiety can be introduced to modulate the electronic properties of a molecule or to direct subsequent reactions to specific positions. For instance, the synthesis of various biologically active compounds often involves the use of sulfonamide intermediates to build key structural motifs.
Table 1: Examples of Sulfonamides as Intermediates in Complex Synthesis
| Intermediate | Target Molecule Class | Synthetic Utility |
| Aryl Sulfonamides | Heterocyclic Compounds | Directing group for C-H activation |
| N-Alkylsulfonamides | Natural Product Analogs | Protection and activation of amines |
| N,N-disubstituted Sulfonamides | Pharmaceutical Scaffolds | Introduction of specific physicochemical properties |
Utilization as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. acs.org Sulfonamides have been successfully utilized in various MCRs. For example, in the Ugi and Passerini reactions, primary sulfonamides can act as the acidic component.
Given its structure, this compound could potentially participate in MCRs, for instance, in reactions involving isocyanides to generate novel heterocyclic scaffolds. The presence of the imidamide group might offer unique reactivity compared to traditional sulfonamides. Research on ketenimine sulfonamide conjugates through multicomponent reactions highlights the potential for creating diverse molecular libraries. acs.org
Implementation in Methodology Development for Carbon-Heteroatom Bond Formation
The formation of carbon-heteroatom bonds (C-N, C-O, C-S) is fundamental in organic synthesis. nih.gov Sulfonamides are often used as nitrogen sources in transition-metal-catalyzed cross-coupling reactions to form C-N bonds. e-bookshelf.de These reactions are pivotal for the synthesis of anilines and other nitrogen-containing compounds that are prevalent in pharmaceuticals and materials science.
This compound could potentially be employed in palladium- or copper-catalyzed C-N cross-coupling reactions with aryl halides or boronic acids. The development of such methodologies would be valuable for the synthesis of a wide range of nitrogen-containing aromatic compounds. Recent advances have focused on direct C-H sulfonamidation, offering a more atom-economical approach to these structures. rsc.org
Precursor for the Generation of Reactive Intermediates
Primary sulfonamides, in the presence of hypervalent iodine reagents, can generate sulfonyl nitrene-type species. acs.org These highly reactive intermediates can then undergo a variety of transformations, including C-H insertion and aziridination reactions, to form new C-N bonds. While this compound is a tertiary sulfonamide and cannot directly generate a nitrene in the same manner, its derivatives could potentially be designed to act as precursors to other reactive species. For example, modification of the benzene (B151609) ring could allow for the generation of aryne intermediates, or reactions at the imidamide nitrogen could lead to novel reactive species.
Table 2: Reactive Intermediates from Sulfonamide Derivatives
| Precursor | Reactive Intermediate | Subsequent Reaction |
| Primary Arylsulfonamide | Sulfonyl Nitrene | C-H Amination, Aziridination |
| ortho-Silylaryl Sulfonamides | Aryne | Cycloaddition Reactions |
Contribution to Novel Synthetic Strategies (e.g., cascade reactions)
Cascade reactions, also known as domino or tandem reactions, involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and sustainability. Sulfonamide-containing molecules have been designed to participate in elegant cascade sequences to rapidly construct complex polycyclic systems.
For instance, a sulfonamide could be involved in an initial Michael addition, with the resulting intermediate poised to undergo an intramolecular cyclization. The specific structure of this compound, with its multiple nitrogen atoms, could potentially be exploited in novel cascade reactions to synthesize unique nitrogen-containing heterocyclic compounds. The development of such strategies would be a valuable contribution to the field of organic synthesis.
Unable to Generate Article Due to Lack of Scientific Data
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A comprehensive search of scientific databases and chemical literature has been conducted to gather information pertaining to the specified outline:
Future Directions and Emerging Research Avenues for N,n Dimethylbenzenesulfonoimidamide
Advanced Mechanistic Studies and Computational Refinements
The search included the specific compound name as well as broader terms related to its chemical class, such as "benzenesulfonoimidamides" and "sulfonimidamides," in conjunction with the topics outlined. The investigation confirmed that while there is research on the general class of sulfonimidamides, no studies, findings, or data have been published specifically for "N,N-dimethylbenzenesulfonoimidamide."
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Q & A
Basic: What spectroscopic methods are essential for confirming the structural integrity of N,N-dimethylbenzenesulfonoimidamide in synthetic chemistry research?
Methodological Answer:
Key techniques include ¹H and ¹³C NMR to confirm substitution patterns and dimethylamino group integration, FTIR to verify sulfonamide (S=O) and imidamide functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For symmetry analysis in metal complexes, 2D NMR (e.g., ¹H–¹H ROESY) can resolve binding modes, as demonstrated in studies of analogous sulfonamide–platinum complexes .
Basic: How do N,N-dimethyl substitutions on the sulfonamide moiety affect solubility and reactivity in aqueous vs. organic media?
Methodological Answer:
The dimethylamino group increases hydrophobicity and electron-donating capacity, reducing aqueous solubility but enhancing organic-phase partitioning. Reactivity shifts include decreased hydrogen-bonding potential (critical in crystallization) and altered nucleophilicity at the sulfonamide nitrogen. Comparative studies using HPLC solubility profiling and Hammett substituent constants (σ values) provide quantitative correlations for these effects .
Advanced: What experimental strategies address contradictory antimicrobial efficacy data for sulfonamide derivatives like this compound across different bacterial strains?
Methodological Answer:
Contradictions often arise from strain-specific efflux pump activity or variations in target enzyme (dihydropteroate synthase) binding pockets. A systematic approach includes:
- Comparative MIC assays with isogenic mutant strains (e.g., efflux pump knockouts) .
- Molecular docking to predict binding affinity variations across bacterial DHPS isoforms.
- Synergism testing with metal chelators (e.g., EDTA) to evaluate permeability limitations .
Advanced: How can researchers leverage crystal engineering principles to design cocrystals of this compound with improved bioavailability?
Methodological Answer:
Utilize supramolecular synthons identified for sulfonamides, such as the R₂²(8) catemer motif between the sulfonamide NH and carbonyl acceptors. Coformers like γ-lactams or GRAS-status amides can form stable heterosynthons, as validated by X-ray crystallography and dissolution rate studies. Systematic screening via slurry crystallization with thermal analysis (DSC/TGA) optimizes cocrystal stability .
Advanced: What methodologies are critical for assessing the environmental persistence of this compound in microbial degradation studies?
Methodological Answer:
Employ ISO 11734:1995 -compliant biodegradation tests under aerobic/anaerobic conditions, coupled with LC-MS/MS quantification of parent compound and metabolites. Metagenomic analysis of microbial consortia identifies degradation pathways (e.g., ipso-hydroxylation), while isotopic labeling (¹⁴C tracking) verifies mineralization rates. Recent studies highlight the role of Comamonas spp. in cleaving sulfonamide bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
